1-(2,4-Dichlorophenyl)-2-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-nitroethane is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-2-nitroethane typically involves the nitration of 2,4-dichlorophenyl ethane. One common method includes the reaction of 2,4-dichlorophenyl ethane with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield . Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-2-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydroxide ions, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-nitroethane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chlorine atoms can also participate in interactions with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-nitroethane can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound contains an imidazole ring instead of a nitro group, leading to different chemical properties and biological activities.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
The uniqueness of this compound lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI-Schlüssel |
RCXBYHOGBFAQEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.